molecular formula C14H10FIO B1359333 4'-Fluoro-4-iodo-3'-methylbenzophenone CAS No. 951886-70-7

4'-Fluoro-4-iodo-3'-methylbenzophenone

Cat. No. B1359333
CAS RN: 951886-70-7
M. Wt: 340.13 g/mol
InChI Key: AOBMINJBTJMYBR-UHFFFAOYSA-N
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Description

4’-Fluoro-4-iodo-3’-methylbenzophenone is a chemical compound with the molecular formula C14H10FIO . It has a molecular weight of 340.14 . The IUPAC name for this compound is (4-fluoro-3-methylphenyl)(4-iodophenyl)methanone .


Molecular Structure Analysis

The molecular structure of 4’-Fluoro-4-iodo-3’-methylbenzophenone consists of a central carbonyl group (C=O) flanked by a 4-fluoro-3-methylphenyl group and a 4-iodophenyl group . The presence of the electronegative fluorine and iodine atoms on the phenyl rings can significantly influence the electronic properties of the molecule.

Scientific Research Applications

Synthesis of Related Compounds

Although direct research specifically on 4'-Fluoro-4-iodo-3'-methylbenzophenone seems limited, studies on chemically similar compounds provide insights into potential synthesis routes and chemical behaviors. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a compound with structural similarities, involves cross-coupling reactions and diazotization processes. Such methods might be applicable or adaptable for synthesizing related fluorinated compounds like 4'-Fluoro-4-iodo-3'-methylbenzophenone. However, challenges like the high cost of reagents (e.g., palladium) and the formation of unwanted by-products during synthesis are noted concerns (Qiu et al., 2009).

Fluorophoric Properties and Sensing Applications

Fluorophoric compounds are pivotal in the development of chemosensors, and 4-Methyl-2,6-diformylphenol (DFP) based compounds, with structural resemblance to 4'-Fluoro-4-iodo-3'-methylbenzophenone, have been extensively used for detecting a wide range of analytes. These compounds demonstrate high selectivity and sensitivity, making them crucial in sensing technologies. Such properties suggest that 4'-Fluoro-4-iodo-3'-methylbenzophenone could potentially serve in similar sensor-based applications, highlighting its relevance in scientific research (Roy, 2021).

Environmental Impact and Safety Considerations

Benzophenone Analogues and Environmental Concerns

Benzophenone derivatives, like 4'-Fluoro-4-iodo-3'-methylbenzophenone, have raised environmental concerns due to their potential endocrine-disrupting effects. Hydroxy-4-methoxybenzophenone (BP-3), a related compound, has shown varied reproductive toxicity in humans and animals, suggesting that derivatives like 4'-Fluoro-4-iodo-3'-methylbenzophenone might also pose similar risks. These findings underline the importance of understanding the environmental behavior and biological impacts of such compounds (Ghazipura et al., 2017).

Parabens: A Comparative Insight

While not directly related to 4'-Fluoro-4-iodo-3'-methylbenzophenone, parabens, which are structurally similar to benzophenones, provide valuable safety insights. Parabens, used as preservatives, exhibit properties such as lipophilicity and bioaccumulation, which might be comparable to benzophenone derivatives. Their occurrence in various environmental matrices and potential endocrine-disrupting capacity underline the need for comprehensive studies on related compounds like 4'-Fluoro-4-iodo-3'-methylbenzophenone to assess their environmental fate and toxicological profiles (Haman et al., 2015).

Safety and Hazards

The safety and hazards associated with 4’-Fluoro-4-iodo-3’-methylbenzophenone are not specified in the available sources . As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination.

properties

IUPAC Name

(4-fluoro-3-methylphenyl)-(4-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FIO/c1-9-8-11(4-7-13(9)15)14(17)10-2-5-12(16)6-3-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBMINJBTJMYBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Fluoro-4-iodo-3'-methylbenzophenone

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